2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
Overview
Description
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine is a complex organic compound featuring multiple pyridine rings. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, materials science, and catalysis due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
The primary targets of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene are various metal cations, including Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations play a crucial role in the formation of complexes with the compound, which are of considerable practical interest .
Mode of Action
1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene, often abbreviated to Terpy or Tpy, is a tridentate ligand . It binds metals at three meridional sites, forming two adjacent 5-membered MN2C2 chelate rings . This interaction with its targets results in the formation of complexes that exhibit characteristic optical and electrochemical properties .
Biochemical Pathways
The biochemical pathways affected by 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene are primarily related to its photoluminescent and semiconducting properties . The compound’s interaction with metal cations leads to the formation of complexes that can be used in light-emitting electrochemical cells (LEEC), as cathode layers for high-performance polymer solar cells (PSC), and also as redox molecular wires and supramolecular nanowires .
Pharmacokinetics
Its solubility in most organic solvents suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene’s action are primarily observed in its applications. For instance, its complexes are most commonly used as monochromatic organic light-emitting diodes (OLEDs) and white light diodes (OWLED) . In addition to technical applications, some representatives of similar compounds exhibit cytotoxic properties against human lung and prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Di([2,2’:6’,2’'-terpyridin]-4-yl)benzene. For example, the presence of various metal cations in the environment can affect the formation of complexes . Additionally, the compound’s photophysical properties may be influenced by the presence of light and other environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the carbon-carbon bonds between the pyridine rings . Reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) or toluene, with reaction temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents like halogens or alkyl groups onto the pyridine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and halogenating agents like bromine or chlorine . Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine amines .
Scientific Research Applications
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Known for its antimicrobial and antiviral activities.
2,6-di(pyridin-2-yl)pyridine: Used in coordination chemistry and materials science.
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: Capable of oxidizing thiols to disulfides.
Uniqueness
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine is unique due to its complex structure, which allows for multiple points of interaction with metal ions and biological targets.
Properties
IUPAC Name |
2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6/c1-3-18-37-29(10-1)31-12-6-14-33(41-31)35-23-27(16-20-39-35)25-8-5-9-26(22-25)28-17-21-40-36(24-28)34-15-7-13-32(42-34)30-11-2-4-19-38-30/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITAFPXAWUERKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC=CC(=C3)C4=CC(=CC=C4)C5=CC(=NC=C5)C6=CC=CC(=N6)C7=CC=CC=N7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856074 | |
Record name | 1~4~,2~4~-(1,3-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538360-77-9 | |
Record name | 1~4~,2~4~-(1,3-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.